6-tert-Butyl-1,2,4-triazin-5(2H)-one
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Overview
Description
6-tert-Butyl-1,2,4-triazin-5(2H)-one is a heterocyclic organic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, features a tert-butyl group attached to the triazine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butylamine with cyanuric chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a triazine oxide, while reduction could produce a triazine derivative with reduced functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-1,2,4-triazin-5(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A simpler triazine compound without the tert-butyl group.
2,4,6-Tris(tert-butyl)-1,3,5-triazine: A triazine derivative with three tert-butyl groups.
6-Methyl-1,2,4-triazin-5(2H)-one: A similar compound with a methyl group instead of a tert-butyl group.
Uniqueness
6-tert-Butyl-1,2,4-triazin-5(2H)-one is unique due to the presence of the tert-butyl group, which can significantly influence its chemical properties, reactivity, and potential applications. This structural feature can enhance its stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
CAS No. |
62191-32-6 |
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Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
6-tert-butyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C7H11N3O/c1-7(2,3)5-6(11)8-4-9-10-5/h4H,1-3H3,(H,8,9,11) |
InChI Key |
LFNPKKXXSHHSGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=CNC1=O |
Origin of Product |
United States |
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